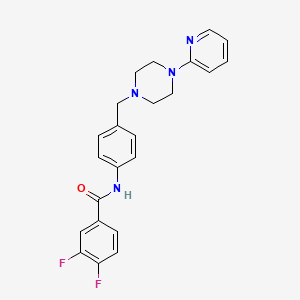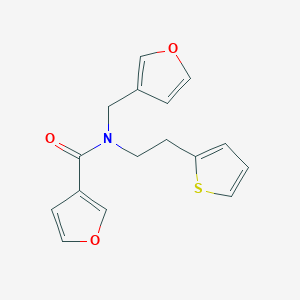
1-(3-((3s,5s,7s)-Adamantan-1-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((3s,5s,7s)-Adamantan-1-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol is an interesting compound due to its unique structure and diverse potential applications. The presence of both adamantane and tetramethylpiperidinyl groups contributes to its distinct physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3s,5s,7s)-Adamantan-1-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves multi-step organic reactions. Starting with adamantan-1-ol, an intermediate is formed through a reaction with epichlorohydrin under basic conditions, yielding a glycidyl ether. This intermediate then reacts with 2,2,6,6-tetramethylpiperidin-4-ol under controlled conditions to form the final product.
Industrial Production Methods
Industrial production generally utilizes efficient catalytic processes to maximize yield. High-pressure reactors and continuous flow systems are often employed to maintain optimal reaction conditions and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-((3s,5s,7s)-Adamantan-1-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol undergoes various types of reactions including:
Oxidation: : Undergoes oxidation reactions to form corresponding oxides.
Reduction: : Can be reduced to yield simpler alcohols and hydrocarbons.
Substitution: : Undergoes nucleophilic substitution reactions due to the reactive hydroxyl and ether groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reactions are generally carried out in polar solvents under mild to moderate temperature conditions.
Major Products
Major products from these reactions often include more oxidized forms, reduced hydrocarbons, and substituted derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used in organic synthesis as a building block for more complex molecules due to its reactive groups.
Biology
In biological studies, it serves as a probe for studying molecular interactions and structural biology due to its stability and distinct steric properties.
Medicine
Research has explored its potential as a pharmacological agent, particularly in designing drugs that target specific molecular pathways.
Industry
In industry, it is utilized in the development of advanced materials, including polymers and coatings, due to its robust structural properties.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with molecular targets such as enzymes and receptors. The adamantan-1-yloxy moiety enhances lipophilicity, aiding in membrane permeability, while the tetramethylpiperidinyl group provides steric bulk that influences binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-(Adamantan-1-yloxy)-2-hydroxypropyl)-piperidine
1-(3-(Adamantan-1-yloxy)-2-hydroxypropyl)-tetramethylpiperidine
1-(3-(Adamantan-1-yloxy)-2-hydroxypropyl)-methylpiperidine
Uniqueness
Compared to these similar compounds, 1-(3-((3s,5s,7s)-Adamantan-1-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol stands out due to the presence of four methyl groups on the piperidine ring, which significantly impacts its chemical reactivity and physical properties.
This concludes the detailed article on this compound. If there's anything more specific you'd like to know, just let me know.
Propiedades
IUPAC Name |
1-[3-(1-adamantyloxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO3/c1-20(2)11-18(24)12-21(3,4)23(20)13-19(25)14-26-22-8-15-5-16(9-22)7-17(6-15)10-22/h15-19,24-25H,5-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZDOABOJRWRRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1CC(COC23CC4CC(C2)CC(C4)C3)O)(C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(oxolan-2-ylmethyl)butanamide](/img/structure/B2355717.png)







![2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2355731.png)
![(6-chloro-4-(4-ethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2355733.png)

![N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![(2Z)-3-[4-(2-fluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2355739.png)

